molecular formula C24H22O B12918653 5,6-Dimethyl-1,3-bis(4-methylphenyl)-2-benzofuran CAS No. 57703-44-3

5,6-Dimethyl-1,3-bis(4-methylphenyl)-2-benzofuran

Katalognummer: B12918653
CAS-Nummer: 57703-44-3
Molekulargewicht: 326.4 g/mol
InChI-Schlüssel: MGTRFHDQEDLPJY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,6-Dimethyl-1,3-bis(4-methylphenyl)-2-benzofuran is an organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethyl-1,3-bis(4-methylphenyl)-2-benzofuran typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedel-Crafts acylation followed by cyclization. The reaction conditions often include the use of Lewis acids such as aluminum chloride (AlCl3) or boron trifluoride (BF3) as catalysts.

Industrial Production Methods

Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

5,6-Dimethyl-1,3-bis(4-methylphenyl)-2-benzofuran can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the development of materials with specific properties, such as organic semiconductors.

Wirkmechanismus

The mechanism of action of 5,6-Dimethyl-1,3-bis(4-methylphenyl)-2-benzofuran involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the biological context and the nature of the target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,3-Dimethyl-1,4-bis(4-methylphenyl)-1,4-benzodioxane
  • 5,6-Dimethyl-1,3-bis(4-chlorophenyl)-2-benzofuran
  • 5,6-Dimethyl-1,3-bis(4-methoxyphenyl)-2-benzofuran

Uniqueness

5,6-Dimethyl-1,3-bis(4-methylphenyl)-2-benzofuran is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methyl groups at the 5 and 6 positions, as well as the 4-methylphenyl groups, can affect the compound’s electronic properties and steric interactions.

Eigenschaften

CAS-Nummer

57703-44-3

Molekularformel

C24H22O

Molekulargewicht

326.4 g/mol

IUPAC-Name

5,6-dimethyl-1,3-bis(4-methylphenyl)-2-benzofuran

InChI

InChI=1S/C24H22O/c1-15-5-9-19(10-6-15)23-21-13-17(3)18(4)14-22(21)24(25-23)20-11-7-16(2)8-12-20/h5-14H,1-4H3

InChI-Schlüssel

MGTRFHDQEDLPJY-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C2=C3C=C(C(=CC3=C(O2)C4=CC=C(C=C4)C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.